(R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13532609
Molecular Formula: C14H17NO4S
Molecular Weight: 295.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4S |
|---|---|
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | 2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1 |
| Standard InChI Key | VSRGCGSISNYAGA-GFCCVEGCSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid, reflects its stereochemistry and functional groups . The pyrrolidine ring adopts a five-membered saturated conformation, with the (R)-configuration at the 3-position ensuring chirality. Key structural elements include:
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Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, enhancing stability during synthetic procedures.
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Carboxymethylsulfanyl moiety: A thioether-linked acetic acid side chain, offering potential for further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 295.36 g/mol | |
| IUPAC name | 2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid | |
| CAS Registry | Not publicly disclosed | - |
The absence of reported melting/boiling points and solubility data in available literature underscores the need for further characterization.
Synthetic Methodologies
Protecting Group Strategies
Synthesis typically employs benzyl trichloroacetimidate or 2-benzyloxypyridine to install the Cbz group, safeguarding the pyrrolidine nitrogen during subsequent reactions. A representative approach involves:
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Pyrrolidine functionalization: Introducing the sulfanylacetic acid group via nucleophilic substitution or thiol-ene chemistry.
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Enantioselective control: Asymmetric hydrogenation or chiral resolution to achieve the (R)-configuration, as demonstrated in analogous pyrrolidine syntheses .
Key Challenges:
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Catalyst compatibility: Sulfur-containing substrates may poison metal catalysts, necessitating ligand modifications .
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Protecting group stability: Ensuring the Cbz group remains intact under hydrogenation conditions.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
Though direct pharmacological data are lacking, structurally similar pyrrolidine derivatives exhibit:
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Neurological activity: Modulation of GABA receptors for anxiety and epilepsy treatment .
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Antimicrobial properties: Disruption of bacterial cell wall synthesis via thioether linkages.
Asymmetric Synthesis
The compound’s chiral center enables its use in constructing enantiopure APIs (Active Pharmaceutical Ingredients), such as:
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Protease inhibitors: Leveraging the pyrrolidine scaffold’s rigidity for target binding .
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Peptidomimetics: Mimicking peptide structures with enhanced metabolic stability.
Research Findings and Challenges
Stability and Reactivity
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Thioether oxidation: The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, requiring inert atmospheres for storage .
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Deprotection kinetics: The Cbz group is cleavable via hydrogenolysis, but competing side reactions (e.g., ring opening) necessitate careful optimization.
Scalability Issues
Current methods face limitations in:
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Catalyst cost: Noble metals (e.g., Pd, Rh) increase production expenses .
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Purification complexity: Chromatographic separation of diastereomers reduces yield .
Future Directions
Biological Profiling
Priority areas include:
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In vitro screening: Assessing antimicrobial, anticancer, or CNS activity.
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Structure-Activity Relationship (SAR) studies: Modifying the sulfanylacetic acid chain to enhance potency.
Process Intensification
Innovations may involve:
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